molecular formula C14H13BrN2O2 B5661672 N-(5-bromopyridin-2-yl)-3-ethoxybenzamide

N-(5-bromopyridin-2-yl)-3-ethoxybenzamide

Cat. No.: B5661672
M. Wt: 321.17 g/mol
InChI Key: CNZPRPRMVOSWHC-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-3-ethoxybenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromopyridine moiety attached to an ethoxybenzamide structure

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-2-19-12-5-3-4-10(8-12)14(18)17-13-7-6-11(15)9-16-13/h3-9H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZPRPRMVOSWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-3-ethoxybenzamide typically involves the reaction of 5-bromopyridine-2-amine with 3-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-3-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Coupling Reactions: Products include biaryl compounds with diverse functional groups.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-3-ethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets. The bromopyridine moiety can form hydrogen bonds and π-π interactions with proteins, influencing their activity. The ethoxybenzamide part of the molecule can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromopyridin-2-yl)-3-ethoxybenzamide is unique due to the combination of the bromopyridine and ethoxybenzamide moieties, which confer specific chemical and biological properties. This makes it a valuable compound for developing new materials and therapeutic agents.

Biological Activity

N-(5-bromopyridin-2-yl)-3-ethoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated pyridine ring and an ethoxybenzamide moiety. The structural characteristics of this compound are significant as they influence its interaction with biological targets.

Property Details
Molecular FormulaC13H12BrN2O2
Molecular Weight308.15 g/mol
Structural FeaturesBrominated pyridine, ethoxy group, amide bond

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to therapeutic effects.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, which may contribute to its anticancer and antimicrobial properties.
  • Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), which are crucial for various physiological responses.

Biological Activity

Recent studies have highlighted the diverse biological activities associated with this compound:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Preliminary studies suggest that it possesses antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment.

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of this compound, researchers evaluated its effects on human breast cancer cells (MCF-7). The results demonstrated:

  • IC50 Value : 25 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, showing increased annexin V staining in treated cells.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties against Staphylococcus aureus and Candida albicans:

  • Minimum Inhibitory Concentration (MIC) : 15 µg/mL for S. aureus and 20 µg/mL for C. albicans.
  • Results : The compound exhibited significant inhibition of microbial growth, indicating its potential as an antimicrobial agent.

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